molecular formula C12H6Br4O B1255590 2,2',4,5'-Tetrabromodiphenyl ether CAS No. 243982-82-3

2,2',4,5'-Tetrabromodiphenyl ether

Cat. No. B1255590
CAS RN: 243982-82-3
M. Wt: 485.79 g/mol
InChI Key: QWVDUBDYUPHNHY-UHFFFAOYSA-N
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Description

2,2’,4,5’-Tetrabromodiphenyl ether is a type of Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products . It is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues .


Molecular Structure Analysis

The molecular formula of 2,2’,4,5’-Tetrabromodiphenyl ether is C12H6Br4O. It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da .


Chemical Reactions Analysis

The metabolic products of 2,2’,4,4’-tetrabromodiphenyl ether were identified and quantified using the Waters ACQUITY UPLC I-Class System, coupled with the Xevo TQ-S triple quadrupole mass spectrometer (UPLC-MS/MS) .


Physical And Chemical Properties Analysis

The density of 2,2’,4,5’-Tetrabromodiphenyl ether is 2.2±0.1 g/cm3. It has a boiling point of 398.9±42.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 62.4±3.0 kJ/mol and the flash point is 164.4±26.4 °C .

Scientific Research Applications

Environmental Remediation

Debromination and Detoxification: BDE-47 is known for its persistence and toxicity in the environment. A novel technique using zero-valent zinc coupled with ascorbic acid has been developed to debrominate BDE-47, converting it into less toxic forms . This method shows potential for the efficient removal of BDE-47 from wastewater, contributing to environmental remediation efforts.

Analytical Chemistry

Study of Degradation Mechanisms: The degradation of BDE-47 by polyanionic cellulose-stabilized Pd/Fe nanoparticles has been studied in the presence of surfactants . Understanding the degradation mechanisms can help in developing more effective methods for the removal of such compounds from the environment.

Ecotoxicology

Impact on Wildlife: Research has shown that BDE-47 can disrupt the development of zebrafish, affecting visual perception and bone formation . Studying these effects is crucial for assessing the ecological risks posed by BDE-47 and related compounds.

Human Health

Toxicological Assessments: The U.S. EPA has conducted peer reviews of the health hazards associated with BDE-47, providing insights into its dose-response assessments and potential human health impacts . This information is vital for regulatory agencies to set safety standards and protect public health.

Biochemistry

Gene Recombination Effects: Studies have investigated the influence of BDE-47 on gene recombination in mammalian cells, comparing its effects with other known toxicants like DDT and PCBs . Such research contributes to our understanding of the molecular mechanisms underlying the toxicity of BDE-47.

Safety and Hazards

2,2’,4,4’-tetrabromodiphenyl ether is a persistent pollutant and poses potential health hazards to humans and wildlife . It can provoke various hazards, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .

Future Directions

Further studies are still needed to investigate the toxicity patterns and underlying mechanisms of 2,2’,4,4’-tetrabromodiphenyl ether . This includes its effects on the innate immune response at different levels, its interference with the biogenesis, cargo content and functional activity of M (LPS) macrophage cell-derived sEVs .

properties

IUPAC Name

1,4-dibromo-2-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVDUBDYUPHNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873927
Record name 2,2',4,5'-Tetrabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,5'-Tetrabromodiphenyl ether

CAS RN

243982-82-3
Record name BDE 49
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243982-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5'-Tetrabromodiphenyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24364111Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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